

# Physicochemical Properties of the Active Enantiomer of Famoxadone: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: (S)-famoxadone

Cat. No.: B1204467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Famoxadone is a potent oxazolidinone fungicide widely utilized in agriculture for the control of a broad spectrum of plant pathogens. Its fungicidal activity is attributed to the inhibition of the mitochondrial cytochrome bc1 complex, a critical component of the cellular respiration pathway. Famoxadone is a chiral molecule, with the S-(-)-enantiomer being the biologically active component responsible for its fungicidal efficacy.<sup>[1]</sup> This technical guide provides a comprehensive overview of the physicochemical properties of the active S-(-)-enantiomer of famoxadone, detailed experimental protocols for their determination, and a visualization of its mechanism of action. While specific physicochemical data for the individual enantiomers are not readily available in public literature, the data for the racemic mixture is presented here as a close approximation.

## Physicochemical Data

The following tables summarize the key physicochemical properties of famoxadone. It is important to note that these values have been reported for the racemic mixture of famoxadone.

Table 1: General and Physical Properties of Famoxadone (Racemic)

Property	Value	Reference
Chemical Name	(5R)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)oxazolidine-2,4-dione	
CAS Number	131807-57-3	[2][3]
Molecular Formula	C <sub>22</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	[2][3]
Molecular Weight	374.39 g/mol	[2]
Appearance	Pale cream powder	[4]
Melting Point	140.3–141.8 °C	[2][3][4]
Density	1.31 g/cm <sup>3</sup> at 22 °C	[4]
Vapor Pressure	4.80 x 10 <sup>-9</sup> mm Hg at 20 °C	[4]

Table 2: Solubility and Partitioning Properties of Famoxadone (Racemic)

Property	Value	Reference
Water Solubility	0.052 mg/L (unbuffered, pH 7.8-8.9, 20 °C) 143 µg/L (pH 2) 191 µg/L (pH 3) 243 µg/L (pH 5) 111 µg/L (pH 7) 38 µg/L (pH 9)	[4]
Solubility in Organic Solvents (g/L)	Acetone: 274 Acetonitrile: 125 Dichloromethane: 239 Ethyl acetate: 125 Hexane: 0.0476 Methanol: 10.0 1-Octanol: 1.87 Toluene: 13.3	[4]
n-Octanol/Water Partition Coefficient (logP)	4.65 (pH 7)	[2][4]
Dissociation Constant (pKa)	10 (Estimated)	[4]
Henry's Law Constant	$4.6 \times 10^{-8}$ atm·m <sup>3</sup> /mol at 20 °C (Estimated)	[4]

## Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients and agrochemicals is guided by standardized methodologies, often outlined in guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[5][6] Below are detailed descriptions of the typical experimental protocols used to determine the key properties of famoxadone.

### Melting Point Determination

**Principle:** The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

**Methodology** (Capillary Method - based on OECD Guideline 102):

- **Sample Preparation:** A small amount of finely powdered famoxadone is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.
- **Procedure:**
  - The capillary tube containing the sample is placed in the heating block of the apparatus.
  - The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
  - The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
  - The temperature at which the last solid particle disappears is recorded as the completion of melting.
  - The melting range is reported as the interval between these two temperatures.

## Water Solubility Determination

**Principle:** Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For ionizable compounds like famoxadone, solubility is pH-dependent.

**Methodology** (Flask Method - based on OECD Guideline 105):

- **Preparation of Solutions:** A supersaturated solution of famoxadone is prepared in water of a specific pH (using appropriate buffers) at a constant temperature.
- **Equilibration:** The solution is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration.

- **Quantification:** The concentration of famoxadone in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Replicates:** The experiment is performed in replicate to ensure the accuracy and precision of the results.

## n-Octanol/Water Partition Coefficient (logP) Determination

**Principle:** The n-octanol/water partition coefficient ( $K_{ow}$  or  $P$ ) is a measure of a chemical's lipophilicity and its potential for bioaccumulation. It is expressed as the logarithm of the ratio of the concentration of the compound in n-octanol to its concentration in water at equilibrium.

**Methodology (HPLC Method - based on OECD Guideline 117):**

- **Principle:** This method is based on the correlation between the retention time of a substance in a reversed-phase HPLC system and its logP value.
- **Chromatographic System:**
  - A reversed-phase HPLC column (e.g., C18) is used.
  - The mobile phase is typically a mixture of methanol and water.
- **Calibration:** A series of reference compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention time (log k) against the known logP values.
- **Sample Analysis:** A solution of famoxadone is injected into the same HPLC system under identical conditions, and its retention time is measured.
- **Calculation:** The logP of famoxadone is determined by interpolating its retention time on the calibration curve.

## Mandatory Visualizations

## Mechanism of Action: Inhibition of Cytochrome bc1 Complex

Famoxadone exerts its fungicidal effect by inhibiting the mitochondrial electron transport chain at the level of Complex III, also known as the cytochrome bc1 complex. Specifically, it binds to the Quinone outside (Qo) binding site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron flow halts ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.

Caption: Famoxadone's inhibition of the cytochrome bc1 complex.

## Experimental Workflow for Physicochemical Property Determination

The determination of physicochemical properties follows a structured workflow, from sample acquisition and preparation to instrumental analysis and data interpretation.

Caption: General workflow for determining physicochemical properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chiral Fungicide Famoxadone: Stereoselective Bioactivity, Aquatic Toxicity, and Environmental Behavior in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Famoxadone [drugfuture.com]
- 3. Famoxadone CAS#: 131807-57-3 [chemicalbook.com]
- 4. Famoxadone | C<sub>22</sub>H<sub>18</sub>N<sub>2</sub>O<sub>4</sub> | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]

- To cite this document: BenchChem. [Physicochemical Properties of the Active Enantiomer of Famoxadone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204467#physicochemical-properties-of-the-active-enantiomer-of-famoxadone]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)